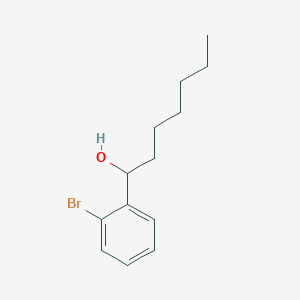

1-(2-Bromo-phenyl)-heptan-1-ol

Description

1-(2-Bromo-phenyl)-heptan-1-ol is a chiral secondary alcohol featuring a brominated aromatic ring at the ortho position of a heptanol chain. These compounds are typically synthesized via catalytic asymmetric addition of organometallic reagents (e.g., organozirconium or Grignard reagents) to aromatic aldehydes, followed by purification via column chromatography . Key applications include their use as intermediates in pharmaceuticals, agrochemicals, and chiral ligands in asymmetric catalysis.

Properties

Molecular Formula |

C13H19BrO |

|---|---|

Molecular Weight |

271.19 g/mol |

IUPAC Name |

1-(2-bromophenyl)heptan-1-ol |

InChI |

InChI=1S/C13H19BrO/c1-2-3-4-5-10-13(15)11-8-6-7-9-12(11)14/h6-9,13,15H,2-5,10H2,1H3 |

InChI Key |

GZKWKPMJZJETNM-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCC(C1=CC=CC=C1Br)O |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Electronic Effects of Substituents

The position and nature of substituents on the phenyl ring significantly influence physical, chemical, and spectroscopic properties:

| Compound Name | Substituent(s) | Molecular Formula | Molecular Weight (g/mol) | Yield (%) | Enantiomeric Excess (ee%) | Physical State |

|---|---|---|---|---|---|---|

| (R)-1-(4-Bromophenyl)-heptan-1-ol | 4-Br | C₁₃H₁₉BrO | 271.20 | 59 | 91 | Yellow oil |

| (R)-1-(4-Chlorophenyl)-heptan-1-ol | 4-Cl | C₁₃H₁₉ClO | 226.74 | 49 | 76 | White solid |

| (R)-1-o-Tolylheptan-1-ol | 2-CH₃ | C₁₄H₂₂O | 206.33 | 55 | 85 | Yellow oil |

| 1-(4-Methoxyphenyl)-heptan-1-ol | 4-OCH₃ | C₁₄H₂₂O₂ | 222.32 | N/A | N/A | N/A |

| 1-(4-Bromo-2,5-dimethoxyphenyl)-heptan-1-ol | 4-Br, 2,5-(OCH₃) | C₁₆H₂₅BrO₃ | 345.28 | 77 | N/A | Colorless oil |

Key Observations :

- For example, 1-(4-bromophenyl)-heptan-1-ol achieves a 59% yield, while ortho-substituted derivatives (e.g., o-tolyl) show moderate yields (55%) .

- Halogen Effects : Bromine’s larger atomic radius and polarizability enhance van der Waals interactions compared to chlorine, leading to higher melting points in brominated compounds. For instance, 1-(4-bromophenyl)-heptan-1-ol is a liquid, while its chloro analog is a solid .

- Electron-Donating Groups : Methoxy substituents (e.g., 4-OCH₃) increase electron density on the aromatic ring, altering reactivity in subsequent electrophilic substitutions. This is reflected in distinct NMR shifts (e.g., δ 158.50 for aromatic carbons in 1-(4-methoxyphenyl)-heptan-1-ol) .

Spectroscopic and Physical Properties

- NMR Spectroscopy :

- Chiral Analysis : Chiral GC and HPLC are critical for determining enantiopurity, with retention times varying based on substituent bulkiness .

- Rheological Behavior: Fluorinated analogs (e.g., 1H,1H-tridecafluoroheptan-1-ol) exhibit lower kinematic viscosity than non-fluorinated heptanols due to reduced hydrogen bonding .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.